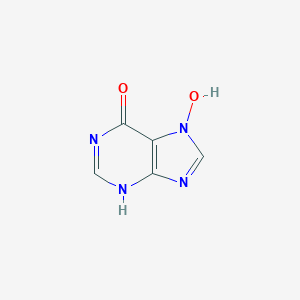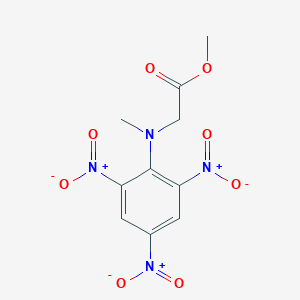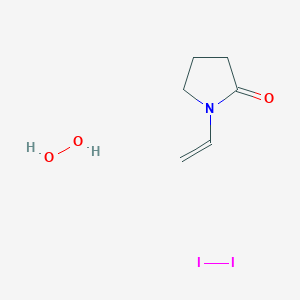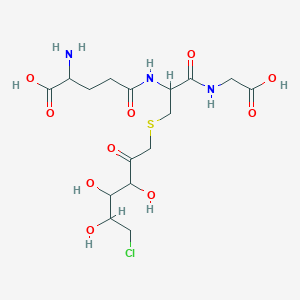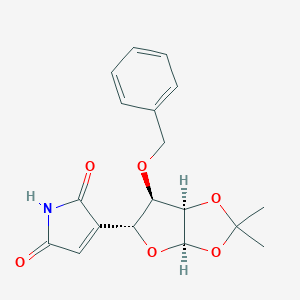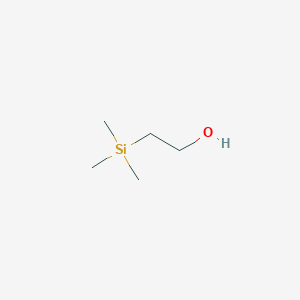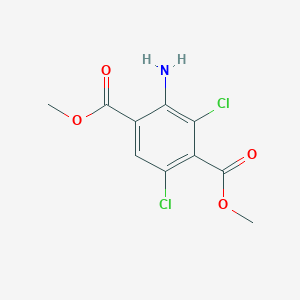
Dimethyl 2-amino-3,5-dichloroterephthalate
Overview
Description
Dimethyl 2-amino-3,5-dichloroterephthalate (DMADCT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that has a melting point of 118-119 °C and a boiling point of 315-316 °C. DMADCT is a derivative of terephthalic acid, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Substituted Bisphosphanylamines in Gold Chemistry
Dimethyl 5-aminoisophthalate, a variant of Dimethyl 2-amino-3,5-dichloroterephthalate, has been utilized as a ligand in gold(I) chemistry. This compound was involved in forming model complexes for macrocyclic gold compounds. Specifically, it was used to generate dinuclear complexes and ionic compounds with gold, demonstrating the potential application of such structures in the field of macrocyclic compound synthesis and gold chemistry (Wiedemann, Gamer, & Roesky, 2009).
Hydrogen Bonding in 2-Aminoheterocyclic Compounds
Studies on hydrogen bonding involving the base of 2-aminoheterocyclic compounds and carboxylic acid derivatives, similar to this compound, have enhanced the understanding of binding mechanisms. This understanding has been applied in the creation of anhydrous and hydrous multicomponent adducts, which could be foundational in designing new materials and understanding molecular interactions (Jin et al., 2011).
Biotin–Streptavidin-Amplified Real-time Immune-PCR Assay
A biotin–streptavidin-amplified system based on real-time immune-PCR techniques was developed for detecting compounds like Dimethyl phthalate (DMP) in beverage and drinking water samples. This method, involving compounds structurally related to this compound, highlights the compound's utility in high-throughput, sensitive detection systems (Sun & Zhuang, 2015).
Charge Transfer Complex Formation with Chloranilic Acid
This compound and similar compounds have been investigated for their potential in forming charge transfer complexes. These studies offer insights into the electronic properties of such compounds and their potential applications in chemical sensing and materials science (Al-Attas, Habeeb, & Al-Raimi, 2009).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZNWTMDRLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



